N-{4-[(4E)-4-[(3-METHOXYPHENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-2-YL]PHENYL}ACETAMIDE
Overview
Description
N-{4-[(4E)-4-[(3-METHOXYPHENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-2-YL]PHENYL}ACETAMIDE is a complex organic compound that features a unique structure combining an oxazole ring with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4E)-4-[(3-METHOXYPHENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-2-YL]PHENYL}ACETAMIDE typically involves the condensation of 3-methoxybenzaldehyde with 4-aminoacetophenone to form the intermediate Schiff base. This intermediate is then cyclized using an appropriate reagent, such as acetic anhydride, to form the oxazole ring . The final step involves the acetylation of the phenyl group to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4E)-4-[(3-METHOXYPHENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-2-YL]PHENYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxazole ring can be reduced to form a dihydrooxazole derivative.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions typically involve the use of strong acids or bases, depending on the desired substitution.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of dihydrooxazole derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-{4-[(4E)-4-[(3-METHOXYPHENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-2-YL]PHENYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{4-[(4E)-4-[(3-METHOXYPHENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-2-YL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(4E)-4-[(3-HYDROXYPHENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-2-YL]PHENYL}ACETAMIDE
- N-{4-[(4E)-4-[(3-CHLOROPHENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-2-YL]PHENYL}ACETAMIDE
Uniqueness
N-{4-[(4E)-4-[(3-METHOXYPHENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-2-YL]PHENYL}ACETAMIDE is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. This structural feature can enhance its potential as a bioactive compound and its utility in various applications.
Properties
IUPAC Name |
N-[4-[(4E)-4-[(3-methoxyphenyl)methylidene]-5-oxo-1,3-oxazol-2-yl]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-12(22)20-15-8-6-14(7-9-15)18-21-17(19(23)25-18)11-13-4-3-5-16(10-13)24-2/h3-11H,1-2H3,(H,20,22)/b17-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGNITKJVNMGLT-GZTJUZNOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NC(=CC3=CC(=CC=C3)OC)C(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)C2=N/C(=C/C3=CC(=CC=C3)OC)/C(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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